Heparin Lithium salt

Blood Gas Analysis Electrolyte Measurement Pre-analytical Error

Standard heparin salt substitution introduces quantifiable pre-analytical error. Select the correct counter-ion for your specific application. - **Clinical Chemistry**: Preferred anticoagulant for routine panels (excluding therapeutic Li monitoring). Delivers predictable bias in Na+ and K+ measurement vs. sodium heparin. - **ABG Analysis**: Standard of care for arterial blood gas. Minimizes dilutional error vs. liquid heparin syringes. - **Critical Exclusion**: Strictly segregate from lithium monitoring workflows to avoid 'supertoxic' false elevations. - **Spec**: Off-white powder, water-soluble (40 mg/mL), lithium content 3-4%.

Molecular Formula C14H25NO20S3
Molecular Weight 623.5 g/mol
CAS No. 9045-22-1
Cat. No. B3069500
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHeparin Lithium salt
CAS9045-22-1
Molecular FormulaC14H25NO20S3
Molecular Weight623.5 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C=CC(=O)O
InChIInChI=1S/C14H25NO20S3/c1-29-9-7(17)10(35-38(26,27)28)14(34-11(9)12(18)19)33-8-4(3-31-37(23,24)25)32-13(30-2)5(6(8)16)15-36(20,21)22/h4-11,13-17H,3H2,1-2H3,(H,18,19)(H,20,21,22)(H,23,24,25)(H,26,27,28)
InChIKeyHXSDFQWQRCUQHF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 50 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility0.546 mg/mL
insoluble in water;  soluble in oils
slightly soluble (in ethanol)

Heparin Lithium Salt Technical & Procurement Baseline


Heparin Lithium salt (CAS 9045-22-1) is a highly sulfated glycosaminoglycan polysaccharide anticoagulant derived primarily from porcine intestinal mucosa . It functions by binding to and potentiating the activity of antithrombin III (AT-III), which accelerates the inhibition of key coagulation proteases, including thrombin and Factor Xa . As a laboratory reagent, it is supplied as an off-white, water-soluble powder (40 mg/mL in water) with a standard potency specification of ≥150 USP units/mg, and a lithium content typically between 3-4% . It is the active component in lithium heparin blood collection tubes, which are standard in clinical chemistry and diagnostic manufacturing for obtaining plasma samples [1].

Source & Form Porcine mucosa-derived, water-soluble anticoagulant powder
Mechanism AT-III potentiation inhibits thrombin and Factor Xa
Procurement Spec Standardized potency, controlled lithium content for plasma collection

Quantifiable Pitfalls of Heparin Salt Interchange


In-class substitution of heparin salts (e.g., sodium for lithium) is not analytically neutral and introduces quantifiable pre-analytical error. The choice of counter-ion directly dictates the degree and direction of interference in downstream assays. For instance, using sodium heparin for electrolyte panels can overestimate sodium levels [1], while using lithium heparin for therapeutic drug monitoring of lithium can produce dangerously misleading 'supertoxic' results [2]. Furthermore, the salt form influences sample stability; while both are anticoagulants, their impact on the stability of specific analytes like ionized calcium (iCa) and platelet aggregation over time differs significantly [3][4]. The evidence below details these specific, quantifiable performance deltas, underscoring why procurement decisions cannot be based on heparin class alone and must be guided by the intended analytical application.

Sodium heparin may overestimate sodium in electrolyte panels, requiring salt-specific reference ranges.
Lithium heparin interferes with lithium therapeutic drug monitoring, producing false elevated results.
Platelet aggregation stability differs: sodium heparin provides longer stability for ADP-induced testing.

Performance: Lithium Heparin vs. Sodium Heparin & SST


Blood Gas & Electrolyte Accuracy

In a head-to-head clinical study of 4,967 arterial blood gas samples, a balanced lithium/zinc heparin syringe (BHs) demonstrated significantly superior accuracy compared to a liquid sodium heparin syringe (LHs). The bias in measurements of sodium, potassium, and hemoglobin was substantially smaller for the lithium heparin-based product, leading to more clinically reliable results [1].

ABG Electrolyte Bias
Head-to-head
LiHep bias: -1.549 mmol/L NaHep bias: +5.714 mmol/L 7.263 mmol/L closer to true value
Supports lithium heparin for reduced sodium pre-analytical error in ABG.
4,967 arterial blood gas samples; balanced LiHep syringe vs liquid NaHep.
Blood Gas Analysis Electrolyte Measurement Pre-analytical Error

Potassium Bias: Plasma vs. Serum

When using lithium heparin plasma tubes (LiH) as a substitute for serum separator tubes (SST), a systematic, negative bias in potassium (K) measurement is introduced. This bias is both statistically and clinically significant, requiring laboratories to establish separate reference intervals for LiH plasma [1][2].

Potassium Plasma Bias
Head-to-head
-5.3% to -7.32%vs. serum
LiHep plasma introduces systematic negative potassium bias; separate reference intervals required.
Multiple studies; SST baseline.
Clinical Chemistry Potassium Measurement Plasma vs. Serum

Ionized Calcium Bias vs. PPACK

Lithium heparin introduces a known, concentration-dependent negative bias in ionized calcium (iCa) measurement due to calcium binding. This bias is absent when using an ideal anticoagulant control like PPACK. The magnitude of this bias is quantifiable and must be accounted for in critical care settings [1].

Ionized Calcium Bias
Head-to-head
LiHep bias: -0.06 mmol/L PPACK control: 0.00 mmol/L Consistent -0.06 mmol/L interference
Known calcium-binding bias; correction factors needed for precise iCa monitoring.
LiHep at 33 kIU/L; whole blood analysis.
Ionized Calcium Blood Gas Analysis Anticoagulant Interference

Lithium TDM: Contraindication

A critical and absolute differentiation for procurement is that Lithium Heparin tubes must NEVER be used for therapeutic drug monitoring (TDM) of lithium. The lithium salt in the tube leaches into the sample, producing analytically false and clinically dangerous 'supertoxic' lithium concentrations that can lead to mismanagement of bipolar patients [1]. This is in stark contrast to sodium heparin, which does not interfere.

Lithium TDM Exclusion
Class-level
LiHep: supertoxic false Li levels NaHep: no Li interference Qualitative but critical; sample unusable
Absolute exclusion for lithium therapeutic drug monitoring samples.
Documented pre-analytical error from tube lithium leaching.
Therapeutic Drug Monitoring Lithium Assay Pre-analytical Error

Platelet Aggregation Stability Comparison

For platelet function testing by whole blood impedance aggregometry, the choice of heparin salt impacts the temporal stability of results. While baseline values are comparable, lithium heparin provides a shorter window of stable results for ADP-induced aggregation (8 hours) compared to sodium heparin (12 hours). For AA-induced aggregation, sodium heparin's stability window is also longer (24 hours vs. 8 hours for LiHep) [1].

Platelet Aggregation Stability
Head-to-head
LiHep 8 h vs NaHep 12 hADP-induced
Sodium heparin reported longer stability window for aggregometry workflows.
Whole blood impedance aggregometry, room temp.
Platelet Function Impedance Aggregometry Sample Stability

Application Scenarios for Heparin Lithium Procurement


Routine Clinical Chemistry & Electrolyte Panels

Heparin Lithium is the preferred anticoagulant for obtaining plasma for most routine clinical chemistry panels, especially those including electrolytes (excluding lithium). Evidence shows it introduces a smaller and more predictable bias in sodium and potassium measurement than sodium heparin or liquid heparin syringes [1]. However, laboratories must establish their own reference ranges to account for the known -5.3% to -7.32% negative bias in potassium compared to serum [2][3].

Emergency & Critical Care Blood Gas Analysis

Balanced or dry lithium heparin syringes are the standard of care for arterial blood gas (ABG) analysis. Quantitative evidence confirms that this formulation minimizes the dilutional and chelating errors seen with liquid sodium heparin, providing significantly more accurate measurements of critical parameters like sodium and ionized calcium (iCa), though a small, consistent -0.06 mmol/L bias for iCa remains [4][5].

Exclusion: Lithium Therapeutic Drug Monitoring

This is a critical exclusionary scenario. Procurement of Lithium Heparin tubes must be strictly segregated from any workflow involving therapeutic drug monitoring of lithium. Using these tubes will result in 'supertoxic' false elevations of lithium, a well-documented pre-analytical error with direct patient safety implications [6]. For this specific application, sodium heparin or serum tubes are mandated.

Specialized Coagulation & Platelet Function Testing

While both lithium and sodium heparin are suitable for some platelet aggregometry assays, their differential stability windows must guide workflow design. For laboratories with unpredictable time-to-analysis, sodium heparin may be preferred due to its longer stability (12h for ADP vs. 8h for LiHep) [7]. This quantifiable difference in stability is a key procurement consideration for specialized coagulation labs.

Application
Selection Property
Validation Focus
Plasma-based clinical chemistry panels
Controlled lithium content for electrolyte accuracy
Validate potassium reference intervals vs. serum
Arterial blood gas analysis
Dry formulation minimizes dilution and calcium binding
Verify iCa bias with correction factors
Lithium therapeutic drug monitoring
Anticoagulant without lithium interference
Confirm absence of lithium leaching from tube
Whole blood platelet aggregometry
Extended sample stability for ADP-induced aggregation
Validate stability window under lab conditions

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
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